2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide
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Description
2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H21FN2O6 and its molecular weight is 488.471. The purity is usually 95%.
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Scientific Research Applications
Co-crystal Formation
- The compound has been studied for its ability to form co-crystals with aromatic diols, such as 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene. These co-crystals show interesting structural properties, such as hydrated forms and varying symmetry in their unit cells (Karmakar et al., 2009).
Structural and Fluorescent Properties
- The structural aspects of amide-containing isoquinoline derivatives have been explored, revealing their ability to form crystalline salts and gels with mineral acids. These compounds exhibit enhanced fluorescence emission compared to their parent compounds, opening avenues for their use in fluorescence-based applications (Karmakar et al., 2007).
Sensor Applications
- The compound has been used in the design of ratiometric fluorescent sensors, particularly for the detection of Zn2+ ions. The sensor exhibits high selectivity and sensitivity, with significant fluorescence emission ratio changes upon Zn2+ addition. This suggests potential applications in environmental monitoring and biochemistry (Gu et al., 2014).
Anion Coordination
- The stretched amide structure of this compound allows for interesting spatial orientations in anion coordination. Its protonated perchlorate salt demonstrates a tweezer-like geometry, which could be relevant in the development of molecular recognition systems and sensors (Kalita & Baruah, 2010).
Properties
IUPAC Name |
2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN2O6/c1-34-19-8-6-18(7-9-19)29-25(31)15-30-14-21(26(32)16-2-4-17(28)5-3-16)27(33)20-12-23-24(13-22(20)30)36-11-10-35-23/h2-9,12-14H,10-11,15H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSMVZSWBYQIDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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